molecular formula C9H9Cl2NO2 B1404636 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide CAS No. 1370592-24-7

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide

Cat. No. B1404636
M. Wt: 234.08 g/mol
InChI Key: QGFTUKNWLUVYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is a solid substance . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide” consists of a propanamide backbone with a chlorine atom on the third carbon and a 5-chloro-2-hydroxyphenyl group attached to the nitrogen atom . The molecular weight of the compound is 234.08 .

Scientific Research Applications

Antinociceptive Properties

Research has explored the synthesis and antinociceptive activity of various propanamide derivatives, including those related to 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide. These compounds were found to exhibit varying levels of antinociceptive activity, with some showing significant effectiveness in tests compared to standards like dipyrone and aspirin (Önkol et al., 2004).

Herbicidal Activity

Another study synthesized a propanamide compound and examined its crystal structure and herbicidal activity. The findings suggest potential applications of similar compounds in agriculture (Liu et al., 2007).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of certain propanamide derivatives have been investigated. Some of these compounds exhibited excellent antimicrobial activities, indicating potential for pharmaceutical applications (Balaji et al., 2016).

Opioid Receptor Antagonism

Research has identified propanamide derivatives as potent and selective κ opioid receptor antagonists, offering insights into the development of new therapeutic agents in pain management (Carroll et al., 2006).

Antibacterial and Antifungal Properties

Studies on the synthesis of various propanamide derivatives have revealed their effectiveness in antibacterial and antifungal applications. These compounds offer potential for the development of new antimicrobial agents (Baranovskyi et al., 2018).

Safety And Hazards

The safety and hazards associated with “3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide” are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

properties

IUPAC Name

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-4-3-9(14)12-7-5-6(11)1-2-8(7)13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFTUKNWLUVYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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